molecular formula C10H19NO5 B13911190 ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate

ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate

Cat. No.: B13911190
M. Wt: 233.26 g/mol
InChI Key: GMBNHUCPVFWZDU-UHFFFAOYSA-N
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Description

Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate is a specialized organic compound featuring a 3-aminopropionate backbone modified with two distinct N-protecting groups: N-hydroxy and N-tert-butoxycarbonyl (Boc). The ethyl ester at the carboxyl terminus enhances solubility in organic solvents, while the Boc group serves as a steric shield and acid-labile protecting group, commonly used in peptide synthesis.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

InChI

InChI=1S/C10H19NO5/c1-5-15-8(12)6-7-11(14)9(13)16-10(2,3)4/h14H,5-7H2,1-4H3

InChI Key

GMBNHUCPVFWZDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl N-Hydroxy-N-tert-butoxycarbonyl-3-aminopropionate

Synthesis Overview

The preparation generally involves:

  • Protection of the amino group of 3-aminopropionic acid or its derivatives with a tert-butoxycarbonyl group.
  • Esterification of the carboxylic acid to form the ethyl ester.
  • Introduction of the N-hydroxy substituent on the nitrogen atom.

These steps are typically conducted sequentially or via intermediate compounds, such as N-(tert-butoxycarbonyl)-3-aminopropionic acid ethyl ester, which is then modified to introduce the N-hydroxy group.

Stepwise Preparation Based on Literature

Preparation of N-(tert-butoxycarbonyl)-3-aminopropionic Acid Ethyl Ester

A reliable method involves reacting N-(tert-butoxycarbonyl)glycine ethyl ester with ethyl 3-chloropropionate in the presence of sodium hydride in N,N-dimethylformamide (DMF) as solvent under cooling conditions:

Step Reagents and Conditions Outcome
1 N-(tert-butoxycarbonyl)glycine ethyl ester + NaH in DMF at 4 °C for 1 hour Deprotonation of amino ester
2 Addition of ethyl 3-chloropropionate, reaction at room temperature for 2 hours Alkylation forming Boc-protected ethyl 3-aminopropionate ester
3 Workup with saturated ammonium chloride and extraction with ethyl acetate; washing and solvent removal Isolation of product as pale yellow oil with 90% yield

This method yields 3-(tert-butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester, a key intermediate.

Introduction of the N-Hydroxy Group

The N-hydroxy substitution on the nitrogen of the Boc-protected amino ester can be introduced by hydroxylation reactions, often involving hydroxylamine derivatives or oxidative methods. Although direct procedures for this specific compound are scarce, analogous hydroxylation of protected amino esters is typically achieved by:

  • Reacting the Boc-protected amino ester with hydroxylamine hydrochloride under basic conditions.
  • Using mild oxidants to convert the N-substituted amine to the N-hydroxy derivative.

This step requires careful control of pH and temperature to avoid deprotection or side reactions.

Alternative Boc Protection Method

An alternative approach to Boc protection involves reacting 3-aminopropanoic acid with di-tert-butyl dicarbonate in a tert-butanol/water mixture under basic conditions (NaOH), stirring overnight at room temperature. The product, N-tert-butoxycarbonyl-3-aminopropanoic acid, is then esterified to the ethyl ester form.

Step Reagents and Conditions Outcome
1 3-Aminopropanoic acid + di-tert-butyl dicarbonate + NaOH in tert-butanol/water, stirred overnight at room temperature Formation of N-Boc-3-aminopropanoic acid
2 Acidification and extraction with ethyl acetate Isolation of Boc-protected amino acid
3 Esterification (e.g., with ethanol and acid catalyst) Formation of ethyl ester derivative

This method provides a clean route to Boc-protected amino acid esters, which can be further functionalized.

Summary Table of Preparation Steps

Preparation Step Reagents/Conditions Product/Intermediate Yield/Notes
Boc protection of 3-aminopropanoic acid Di-tert-butyl dicarbonate, NaOH, tert-butanol/H2O, room temp overnight N-tert-butoxycarbonyl-3-aminopropanoic acid High purity, recrystallized
Esterification Ethanol, acid catalyst (e.g., HCl or sulfuric acid) Ethyl N-tert-butoxycarbonyl-3-aminopropionate Typical esterification yields
Alkylation with ethyl 3-chloropropionate Sodium hydride, DMF, 4 °C to room temp 3-(tert-butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester 90% yield
N-Hydroxylation Hydroxylamine derivatives or mild oxidants, controlled pH and temperature This compound Requires optimization

Research Findings and Analytical Data

  • The reaction of N-(tert-butoxycarbonyl)glycine ethyl ester with ethyl 3-chloropropionate proceeds efficiently with sodium hydride in DMF, yielding the protected amino ester in 90% isolated yield.
  • Boc protection via di-tert-butyl dicarbonate in aqueous tert-butanol is a mild and effective method, producing high-purity N-Boc amino acids suitable for further esterification.
  • NMR data for N-Boc-3-aminopropanoic acid show characteristic signals: multiplets at δ 3.44–3.35 ppm and 2.63–2.54 ppm for methylene protons, and a singlet at δ 1.45 ppm for the tert-butyl group.
  • The N-hydroxy derivative requires careful synthetic design; literature on analogous compounds suggests the use of hydroxylamine under mild conditions to avoid Boc cleavage.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate with structurally related compounds from the evidence:

Compound Name Functional Groups Protecting Groups Backbone Key Properties
Ethyl N-hydroxy-N-Boc-3-aminopropionate (Target) 3-Aminopropionate, N-Hydroxy, Boc Boc, N-Hydroxy Propionate Enhanced solubility (ethyl ester); dual N-protection
Methoxycarbonyl glycine ethyl ester Glycine, Methoxycarbonyl Methoxycarbonyl Glycine Labile under basic conditions; simple synthesis
N-Methyl-N-phenylcarbamoylglycine ethyl ester Glycine, Methyl-phenylcarbamoyl Methyl-phenylcarbamoyl Glycine Bulky substituent; stable to nucleophiles
(2S,3R)-2-((Boc)(methyl)amino)-3-hydroxybutanoic acid β-Amino acid, Boc, Hydroxy Boc, Methyl Butanoic acid Chiral center; hydroxyl group enhances polarity

Research Findings and Data

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : The Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm in ¹H-NMR, while the N-hydroxy proton may resonate as a broad peak at δ 5–6 ppm, depending on solvent .
  • Mass Spectrometry : Molecular ion peaks for Boc-protected compounds typically show fragmentation patterns corresponding to loss of CO₂ and tert-butyl groups (e.g., [M – C₄H₈]⁺) .

Stability Studies

  • Thermal Stability: Boc-protected compounds (e.g., ’s β-amino acid) decompose above 150°C, whereas methoxycarbonyl analogs degrade at lower temperatures (~100°C) due to weaker carbonyl bonds .
  • Acid Sensitivity : The Boc group in the target compound is cleaved by TFA within 1 hour, while N-methyl-phenylcarbamoyl groups require harsher conditions (e.g., HBr/acetic acid) .

Biological Activity

Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate (often abbreviated as Boc-3-AP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-3-AP, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Boc-3-AP is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in drug synthesis.

Antioxidant Activity

Research indicates that Boc-3-AP exhibits significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential utility in formulations aimed at reducing oxidative damage.

Antimicrobial Activity

Boc-3-AP has shown promising antimicrobial activity against several bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, Boc-3-AP demonstrated a minimum inhibitory concentration (MIC) of 6.1–13.4 µM, indicating its potential as an antibacterial agent . This activity is particularly relevant given the rising concerns over antibiotic resistance.

Metabolic Pathways

Understanding the metabolism of Boc-3-AP is essential for evaluating its biological activity. Studies involving human and rat microsomes have identified key metabolic pathways, including hydroxylation and N-demethylation. These pathways are crucial for determining the compound's bioavailability and overall pharmacokinetic profile .

Metabolic Pathway Description
HydroxylationConversion of Boc-3-AP to hydroxylated metabolites, enhancing solubility.
N-DemethylationRemoval of methyl groups, potentially altering biological activity.

Study on Antioxidant Potential

A recent study explored the antioxidant potential of Boc-3-AP through various assays that measured its ability to neutralize reactive oxygen species (ROS). The results indicated that Boc-3-AP significantly reduced ROS levels in cultured cells, supporting its role as a protective agent against oxidative stress .

Clinical Implications

In clinical settings, Boc-3-AP has been investigated for its potential use in treating conditions associated with oxidative stress and inflammation. Preliminary findings suggest that compounds like Boc-3-AP could be integrated into therapeutic strategies for diseases such as Alzheimer's and cardiovascular disorders.

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